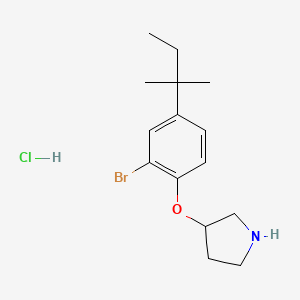
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
Übersicht
Beschreibung
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO and its molecular weight is 348.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula and a molecular weight of 348.7 g/mol. Its unique structure, characterized by a bromine atom, a tert-pentyl group, and a pyrrolidinyl ether moiety, positions it as a subject of interest in biological research. This article reviews the biological activity of this compound, focusing on its potential interactions with biological targets and its applications in medicinal chemistry.
The compound's reactivity is influenced by its structural features:
- Bromine Atom : Facilitates nucleophilic substitution reactions.
- Pyrrolidinyl Ether Group : Can undergo hydrolysis under acidic or basic conditions, potentially leading to phenolic compounds.
Neurotransmitter Receptor Interactions
Compounds structurally related to this compound have shown binding affinities with various neurotransmitter receptors. For example:
- Dopamine Receptors : Some derivatives exhibit dopaminergic activity, indicating potential applications in treating neurological disorders.
- Serotonin Receptors : Similar compounds have been noted for their interactions with serotonin receptors, which are crucial for mood regulation.
Neuroprotective Properties
Research indicates that certain phenolic compounds can possess neuroprotective properties. Although specific data on this compound is sparse, it is hypothesized that the presence of the pyrrolidinyl ether moiety may contribute to such effects through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-4-(tert-butyl)phenol | Similar brominated phenolic structure | Often used as a flame retardant |
| 2-Bromo-6-methylphenol | Contains a methyl group instead of tert-pentyl | Exhibits antimicrobial activity |
| Pyrrolidine derivatives | Varying substituents on pyrrolidine | Diverse biological activities including analgesic effects |
This comparison indicates that while other compounds may share structural similarities, the specific tert-pentyl substitution in this compound may confer distinct biological activities.
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that similar pyrrolidine derivatives can protect neuronal cells from oxidative stress. Future research should focus on evaluating the neuroprotective potential of this specific compound.
- Antimicrobial Activity : A study on benzyl bromide derivatives indicated strong antibacterial and antifungal properties. While direct evidence for this compound is lacking, its structural analogs suggest potential antimicrobial efficacy.
Eigenschaften
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHASPTOUWJXJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-18-0 | |
| Record name | Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















